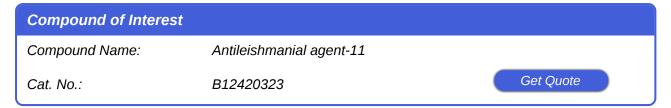


In vitro antiprotozoal activity of compound 4d against Leishmania

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An In-Depth Technical Guide on the In Vitro Antiprotozoal Activity of Compound 3d Against Leishmania

This technical guide provides a comprehensive overview of the in vitro antiprotozoal activity of compound 3d, a 5-nitroindole-rhodanine conjugate, against various Leishmania species. The information presented is intended for researchers, scientists, and drug development professionals working in the field of antiprotozoal drug discovery. Compound 3d has been identified as a promising early lead compound with significant leishmanicidal activity and favorable selectivity.[1][2][3][4]

Data Presentation: Quantitative Analysis of Biological Activity

The in vitro efficacy of compound 3d was evaluated against both promastigote and amastigote forms of Leishmania species and assessed for cytotoxicity against mammalian cell lines to determine its selectivity. The following tables summarize the key quantitative data.

Table 1: Antileishmanial Activity of Compound 3d



Target Organism	Parasite Stage	IC50 (μM)	Reference Drug	Reference Drug IC₅₀ (μM)
Leishmania donovani	Amastigote	0.50 ± 0.04	Amphotericin B	0.27 ± 0.01
Leishmania major	Amastigote	0.17 ± 0.01	Amphotericin B	0.26 ± 0.01

 IC_{50} (Half-maximal inhibitory concentration) is the concentration of the compound required to inhibit 50% of the parasite's growth.

Table 2: Cytotoxicity and Selectivity Index of Compound 3d

Cell Line	Cell Type	CC50 (µМ)	Selectivity Index (SI) vs L. donovani	Selectivity Index (SI) vs L. major
THP-1	Human monocytic leukemia cells	34.17 ± 1.18	68.34	200.98
Vero	Monkey kidney epithelial cells	> 50	> 100	> 294.12

 CC_{50} (Half-maximal cytotoxic concentration) is the concentration of the compound that causes a 50% reduction in cell viability. The Selectivity Index (SI) is calculated as CC_{50} / IC_{50} and indicates the compound's selectivity for the parasite over mammalian cells.[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of compound 3d.

In Vitro Antileishmanial Activity Assay against Amastigotes



This assay determines the efficacy of the compound against the clinically relevant intracellular amastigote stage of the parasite.[6][7]

- Cell Culture and Differentiation: Human acute monocytic leukemia (THP-1) cells are cultured and differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA) in a 96-well plate.[7]
- Infection: The differentiated THP-1 macrophages are infected with stationary-phase Leishmania promastigotes. The plate is incubated to allow for phagocytosis and transformation of promastigotes into amastigotes within the macrophages.[6][7]
- Compound Application: The test compound (3d) and a reference drug (e.g., Amphotericin B)
 are serially diluted and added to the infected cells. Control wells with untreated infected cells
 are also included.
- Incubation: The plate is incubated for a defined period (e.g., 72 hours) to allow the compound to exert its effect on the intracellular amastigotes.
- Quantification: The number of viable amastigotes is determined. This can be achieved by lysing the host macrophages and quantifying the released parasites using a viability stain like resazurin or by microscopic counting of stained cells (e.g., with Giemsa stain).[5]
- Data Analysis: The percentage of inhibition is calculated relative to the untreated control, and the IC₅₀ value is determined by non-linear regression analysis.

Cytotoxicity Assay

This assay evaluates the toxicity of the compound against mammalian cells to assess its safety profile.[8]

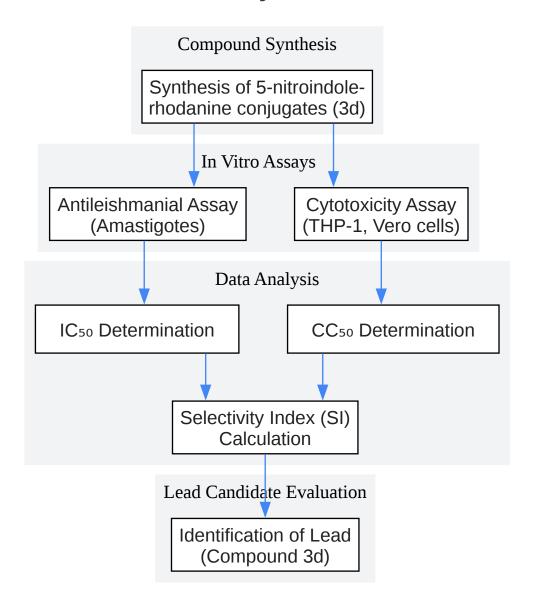
- Cell Seeding: Mammalian cells (e.g., THP-1 or Vero cells) are seeded in a 96-well plate and allowed to adhere overnight.[1][2][3][4]
- Compound Application: Serial dilutions of the test compound are added to the cells.
- Incubation: The plate is incubated for a period that typically corresponds to the duration of the antileishmanial assay (e.g., 72 hours).



- Viability Assessment: Cell viability is determined using a colorimetric or fluorometric assay. A
 common method is the MTT assay, which measures the metabolic activity of viable cells.[8]
- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the CC₅₀ value is determined.

Visualizations

Experimental and Data Analysis Workflow



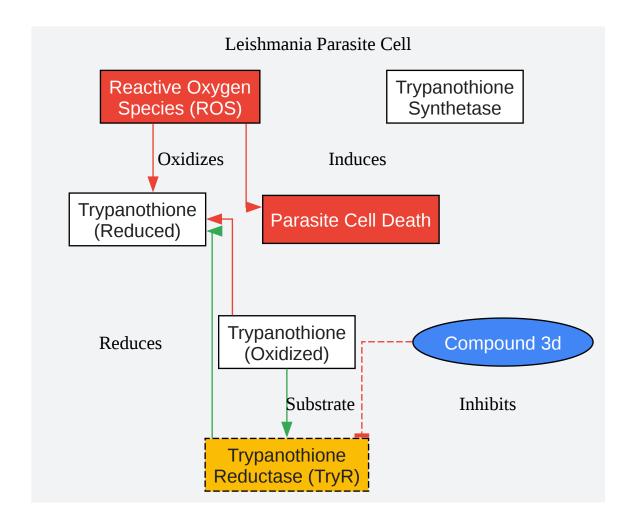
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Caption: Workflow for the in vitro evaluation of compound 3d.



Hypothesized Mechanism of Action: Inhibition of Trypanothione Reductase

While the precise mechanism of action for compound 3d has not been fully elucidated, rhodanine derivatives have been investigated as inhibitors of various enzymes. A key target in Leishmania is the trypanothione reductase (TryR) enzyme, which is crucial for the parasite's defense against oxidative stress. The following diagram illustrates this potential pathway.



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Caption: Potential mechanism of action via TryR inhibition.



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